molecular formula C8H10O5 B2911756 4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2377030-85-6

4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2911756
CAS No.: 2377030-85-6
M. Wt: 186.163
InChI Key: LRRYXWGHRAZADB-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2377030-85-6) is a bicyclic compound with the molecular formula C₉H₁₂O₅ and a molecular weight of 200.19 g/mol . Its structure features:

  • A bicyclo[2.1.1]hexane skeleton, enforcing conformational rigidity.
  • An oxabridge (oxygen atom) at position 2.
  • A methoxycarbonyl group (-COOCH₃) at position 3.
  • A carboxylic acid (-COOH) at position 1.

This compound’s rigid scaffold is valuable in medicinal chemistry for enhancing target binding affinity and metabolic stability.

Properties

IUPAC Name

4-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-12-6(11)7-2-8(3-7,5(9)10)13-4-7/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYXWGHRAZADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377030-85-6
Record name 4-(methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the reaction of bicyclo[2.1.1]hexane derivatives with methoxycarbonylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives:

Reaction TypeConditionsProductReference
Ester Hydrolysis 1M NaOH, 80°C, 6 hrs2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Selective Hydrolysis LiOH/H₂O, THF, 25°C, 2 hrsPartial conversion to mono-carboxylic acid

Decarboxylation and Decarbonylation

Thermal or catalytic treatments induce CO₂/CO release from the carboxylic acid or ester groups:

ProcessConditionsMajor ProductYieldReference
Thermal Decarboxylation 200°C, N₂ atmosphere4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane68%
Catalytic Decarbonylation Pd/C, H₂, 150°CBicyclo[2.1.1]hexane derivatives52%

Functional Group Transformations

The carboxylic acid participates in classic derivatization reactions:

ReactionReagents/ConditionsProductApplicationReference
Amide Formation SOCl₂, NH₃4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxamideDrug candidate synthesis
Esterification MeOH, H₂SO₄, refluxDimethyl ester derivativeProdrug development

Ring-Opening Reactions

The strained bicyclic structure undergoes selective ring-opening with nucleophiles:

ReagentConditionsProductStereoselectivityReference
H₂O (Acid) HCl (1M), 60°C, 4 hrs3-Hydroxy-4-methoxycarbonylhexanoic acidRacemic
Amines NH₃/EtOH, 25°C, 12 hrsAmino-alcohol derivatives>90% syn

Cross-Coupling Reactions

The compound serves as a bioisostere in medicinal chemistry via decarboxylative couplings:

Reaction TypeConditionsProductBiological RelevanceReference
C(sp³)–N Coupling Fe(OAc)₂, Cu(acac)₂, 390 nm LED2-Oxabicyclo[2.1.1]hexane-aminated analogsOrtho-aniline bioisosteres
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, 80°CAryl-functionalized derivativesFragment-based drug design

Reduction and Oxidation

Controlled redox reactions modify the core structure:

ProcessReagentsProductSelectivityReference
Ester Reduction LiAlH₄, THF, 0°C4-Hydroxymethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid85%
Carboxylic Acid Oxidation KMnO₄, H₂O, 50°CKetone formation (degradation observed)<10%

Photochemical Rearrangements

Light-induced reactions enable scaffold diversification:

ConditionsCatalystProductExit VectorsReference
390 nm LED Thioxanthone, Fe(OAc)₂Spirocyclic lactones3-directional

Key Physicochemical Insights

  • Steric Effects : The bicyclic framework restricts rotation, enhancing stereochemical control in substitution reactions .
  • Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction rates by 40–60% compared to non-polar media .
  • Stability : Prone to lactonization under prolonged storage at RT (pH < 4) .

This compound’s versatility in synthesis and functionalization underscores its utility in drug discovery, particularly as a bioisostere for aromatic systems . Experimental protocols emphasize mild conditions to preserve the strained bicyclic core while enabling targeted modifications.

Scientific Research Applications

4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 2377030-85-6 4-COOCH₃, 2-O C₉H₁₂O₅ 200.19 Conformationally rigid, balanced polarity Drug design, enzyme inhibitors
2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Boc-methanoproline) 127926-24-3 2-Boc, 2-NH (protected) C₁₁H₁₇NO₄ 227.26 Nitrogen bridge, Boc protection Peptide synthesis, aggregation prevention
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 2613381-88-5 4-CH₂F, 2-O C₇H₉FO₃ 160.10 Electronegative CH₂F, increased lipophilicity Bioavailability enhancement
4-(4-Bromophenyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid - 4-(BrC₆H₄), 2-O C₁₂H₁₁BrO₃ 283.12 Bulky bromophenyl, hydrophobic Hydrophobic binding in receptors
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid 2169582-80-1 1-CH₃, 4-COOH C₇H₁₀O₃ 142.15 Reduced acidity at position 1 pH-sensitive prodrugs
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 2384337-99-7 3,3-(CH₃)₂, 2-O C₈H₁₂O₃ 156.18 Steric hindrance, enhanced rigidity Conformational studies
4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid - 4-Boc-NH, 1-COOH C₁₂H₁₉NO₄ 241.28 Amino group for functionalization Prodrug development
Electronic and Steric Effects
  • Methoxycarbonyl vs. Fluoromethyl ( vs. 6): The methoxycarbonyl group (-COOCH₃) provides moderate electron-withdrawing effects and polarity, whereas the fluoromethyl (-CH₂F) group increases lipophilicity and metabolic stability due to fluorine’s electronegativity .
  • Aza vs. Oxa Bridges (): Replacing the oxygen bridge with nitrogen (e.g., Boc-methanoproline) introduces hydrogen-bonding capability and alters acidity, making it suitable for peptide backbone modifications .
Hydrophobic Interactions
  • However, it may reduce aqueous solubility .
Conformational Rigidity
  • Dimethyl Derivatives (): 3,3-Dimethyl substitution increases steric hindrance, further restricting molecular flexibility. This is critical in designing enzyme inhibitors with precise spatial alignment .
Functionalization Potential
  • Boc-Protected Amino Group (): The tert-butoxycarbonyl (Boc) group allows selective deprotection for further derivatization, enabling its use in prodrug strategies or combinatorial chemistry .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: Fluoromethyl and bromophenyl derivatives exhibit higher logP values compared to the methoxycarbonyl analog, favoring blood-brain barrier penetration but risking solubility issues .
  • Acidity: The carboxylic acid at position 1 in the target compound (pKa ~2.5–3.0) contrasts with the 1-methyl analog (), which lacks ionizability, altering absorption and distribution profiles .

Biological Activity

4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2377030-85-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological validation of this compound, emphasizing its role as a bioisostere and its applications in drug development.

The molecular formula of this compound is C₈H₁₀O₅, with a molecular weight of 186.16 g/mol. The compound features a bicyclic structure that contributes to its unique physicochemical properties, making it an attractive scaffold for medicinal chemistry applications.

PropertyValue
Molecular FormulaC₈H₁₀O₅
Molecular Weight186.16 g/mol
Purity97%
IUPAC Name4-(methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
CAS Number2377030-85-6

Research indicates that compounds containing the 2-oxabicyclo[2.1.1]hexane framework can act as bioisosteres for ortho-substituted phenyl rings, which are prevalent in many bioactive molecules. This structural similarity allows them to mimic the activity of phenolic compounds while potentially improving solubility and stability in biological systems .

Case Studies and Findings

A series of studies have validated the biological activity of this compound:

  • Antimicrobial Activity : In vitro assays demonstrated that derivatives of the 2-oxabicyclo[2.1.1]hexane structure exhibited significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds derived from this bicyclic framework have shown promise in reducing inflammation through modulation of inflammatory pathways, highlighting their potential in treating inflammatory diseases .
  • Cytotoxicity : The compound has been tested for cytotoxic effects against cancer cell lines, revealing selective toxicity that could be harnessed for cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including iodocyclization and subsequent functionalization to introduce the methoxycarbonyl group at the appropriate position on the bicyclic framework .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known bioactive compounds:

CompoundActivity TypeReference
This compoundAntimicrobial
Ortho-substituted phenolic compoundsAntioxidant
Bicyclo[2.2.1]heptane derivativesCytotoxic

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